molecular formula C26H39NO4SSi B13410060 (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester

(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B13410060
M. Wt: 489.7 g/mol
InChI Key: ZRVAKTGXXKFANC-LYYPKXFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. One common method for esterification is the Steglich Esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as tert-butyldimethylsilyl (TBDMS), is crucial to prevent unwanted side reactions and to achieve selective functionalization . The final product is typically purified using chromatography techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, forming new amide or urea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction of the ester group produces the corresponding alcohol .

Scientific Research Applications

(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound’s unique structure allows it to selectively bind to certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester is unique due to its combination of functional groups, which confer specific reactivity and selectivity. The presence of the sulfinyl and silyl groups allows for unique interactions with biological targets and provides versatility in synthetic applications.

Properties

Molecular Formula

C26H39NO4SSi

Molecular Weight

489.7 g/mol

IUPAC Name

methyl (3R)-3-[(4-methylphenyl)sulfinylamino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate

InChI

InChI=1S/C26H39NO4SSi/c1-18(2)33(19(3)4,20(5)6)31-23-13-11-22(12-14-23)25(17-26(28)30-8)27-32(29)24-15-9-21(7)10-16-24/h9-16,18-20,25,27H,17H2,1-8H3/t25-,32?/m1/s1

InChI Key

ZRVAKTGXXKFANC-LYYPKXFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)N[C@H](CC(=O)OC)C2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC(CC(=O)OC)C2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.